![molecular formula C9H14ClFN2O3S B2890630 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide hydrochloride CAS No. 1909337-51-4](/img/structure/B2890630.png)
3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide hydrochloride is a chemical compound with potential applications in various fields, including pharmaceuticals, organic synthesis, and material science. This compound features a fluorine atom, an amino group, and a sulfonamide group, making it a versatile intermediate in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several routes, including:
Nucleophilic substitution: Reacting 3-fluoro-4-hydroxybenzene-1-sulfonamide with 2-chloroethanol in the presence of a base to form the intermediate, followed by reaction with methylamine to introduce the methylamino group.
Direct fluorination: Starting with 4-hydroxybenzene-1-sulfonamide, followed by fluorination and subsequent reactions to introduce the methylaminoethoxy group.
Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to optimize the formation of the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form various oxidized derivatives, such as quinones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium(VI) oxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles such as amines, alcohols, and halides are used, with reaction conditions varying based on the specific nucleophile.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the role of sulfonamide groups in biological systems. Medicine: Industry: Utilized in the production of materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The compound exerts its effects through interactions with molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit certain enzymes, while the fluorine atom can enhance binding affinity to biological targets. The exact mechanism depends on the specific application and the molecular environment.
Comparación Con Compuestos Similares
4-Fluoro-3-hydroxybenzene-1-sulfonamide: Similar structure but lacks the ethoxy group.
3-Fluoro-4-(2-hydroxyethoxy)benzene-1-sulfonamide: Similar but with a hydroxy group instead of methylamino.
3-Fluoro-4-(2-aminomethoxy)benzene-1-sulfonamide: Similar but with an amino group instead of methylamino.
Uniqueness: 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide hydrochloride is unique due to its combination of fluorine, methylamino, and sulfonamide groups, which provide distinct chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
3-fluoro-4-[2-(methylamino)ethoxy]benzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2O3S.ClH/c1-12-4-5-15-9-3-2-7(6-8(9)10)16(11,13)14;/h2-3,6,12H,4-5H2,1H3,(H2,11,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQIPCZRFXBCIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=C(C=C(C=C1)S(=O)(=O)N)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
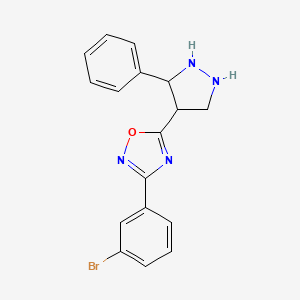
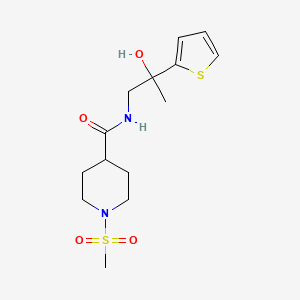
![N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]-2-methoxyacetamide](/img/structure/B2890551.png)
![2-(2-Fluorophenoxy)-1-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)propan-1-one](/img/structure/B2890553.png)
![5-{[(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]methyl}thiophene-2-carboxylic acid](/img/structure/B2890554.png)
![4-Chloro-6-[(2,4-dichlorophenyl)sulfanyl]-3-phenylpyridazine](/img/structure/B2890555.png)
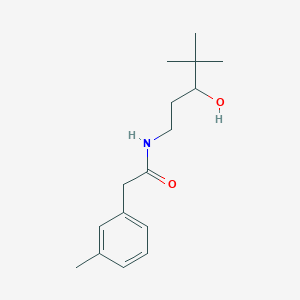
![2-{[3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2890562.png)
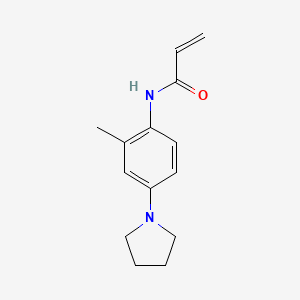
![N-(2-ethyl-6-methylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2890565.png)
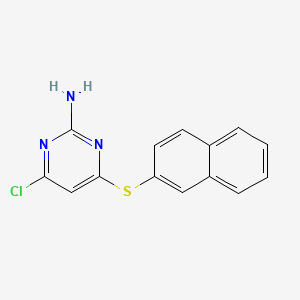
![N-(2-fluorophenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2890568.png)


